molecular formula C13H16O4 B154984 (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid CAS No. 137013-00-4

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid

Cat. No. B154984
M. Wt: 236.26 g/mol
InChI Key: GFKHDVAIQPNASW-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid is a derivative of cinnamic acid, which is characterized by the presence of an ethoxy group at the 3 and 4 positions of the phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an azo linkage or the introduction of substituents to the phenyl ring of cinnamic acid derivatives. For instance, the synthesis of azo-benzoic acids involves the coupling of diazonium salts with benzaldehydes to form azo linkages . Although the synthesis of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid is not explicitly described, similar synthetic routes could be employed, such as the Knoevenagel condensation or other carbon-carbon bond-forming reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid has been determined using X-ray crystallography . These structures are stabilized by intramolecular hydrogen bonds and exhibit non-centrosymmetric space groups, which are important for nonlinear optical (NLO) activity. The presence of substituents on the phenyl ring, such as methoxy groups, can influence the molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

The chemical behavior of cinnamic acid derivatives is influenced by the presence of substituents on the aromatic ring and the nature of the functional groups. The azo-benzoic acids studied show acid-base dissociation and azo-hydrazone tautomerism in solution, which are dependent on solvent composition and pH . These reactions are crucial for understanding the reactivity of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid, as similar tautomeric equilibria may occur.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid have been investigated using various spectroscopic techniques and quantum chemical calculations . These studies reveal that the compounds exhibit NLO activity, confirmed by both experimental and theoretical methods . The vibrational modes, as well as the electronic transitions, have been characterized using FT-IR, FT-Raman, and UV-Vis spectroscopy, complemented by density functional theory (DFT) calculations . The intermolecular interactions, such as hydrogen bonding and π interactions, are crucial for the stabilization of the crystal structure and are quantified using Hirshfeld surface analysis .

Scientific Research Applications

Biochemical Mechanisms and Degradation

The biochemical mechanisms and degradation processes of compounds structurally similar to (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid, such as β-O-4-type lignin model compounds, have been extensively studied. These compounds undergo complex reactions during acidolysis, revealing different mechanisms based on the presence of specific functional groups. For example, the presence of a γ-hydroxymethyl group significantly alters the degradation pathway, highlighting the importance of structural nuances in chemical reactions. The detection of enol ether compounds during these processes points to diverse reaction mechanisms contingent on the experimental conditions, such as the type of acid used and the concentration of reaction mediators like HBr or Br−. This intricate understanding of biochemical mechanisms can aid in the application of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid in fields like polymer chemistry, environmental science, and material engineering, where precise control over chemical reactions is crucial (Yokoyama, 2015).

Antioxidant and Anti-inflammatory Properties

The exploration of naturally occurring carboxylic acids, including compounds related to (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid, has revealed significant antioxidant and antimicrobial activities. These compounds, found in various plants and fruits, demonstrate a broad spectrum of biological activities that can be attributed to their structural characteristics, such as the number of hydroxyl groups and the presence of conjugated bonds. Research into these compounds has shown promising results in the treatment and prevention of diseases associated with oxidative stress and inflammation, suggesting potential pharmaceutical and nutraceutical applications of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid (Godlewska-Żyłkiewicz et al., 2020).

Environmental Fate and Toxicology

Understanding the environmental fate and toxicology of phenoxy herbicides, which share functional similarities with (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid, is essential for assessing their ecological impact. Studies have compiled extensive data on the soil-water distribution coefficients of these compounds, offering insights into their behavior in aquatic environments. This research is crucial for environmental risk assessments and for developing strategies to mitigate potential adverse effects on ecosystems. The findings suggest that factors such as soil pH, organic carbon content, and the presence of iron oxides significantly influence the sorption and mobility of these compounds, which can inform environmental management practices related to the use of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid and similar chemicals (Werner et al., 2012).

Safety And Hazards

The safety and hazards information for DEPA is not available from the search results.


properties

IUPAC Name

(E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-11-7-5-10(6-8-13(14)15)9-12(11)17-4-2/h5-9H,3-4H2,1-2H3,(H,14,15)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKHDVAIQPNASW-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid

CAS RN

212331-49-2
Record name (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid
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